[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate
Overview
Description
[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate, also known as HDPS, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 274.34 g/mol. HDPS has been used in various scientific studies due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of [4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate is not fully understood, but it is believed to act as a Lewis acid catalyst in organic reactions. It can also act as a hydrogen bond donor and acceptor, which can facilitate the formation of intermediate compounds in organic reactions.
Biochemical And Physiological Effects
[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and is not considered to be a mutagenic or carcinogenic compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of [4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate is its high solubility in water, which makes it easy to handle and use in various laboratory experiments. It is also a relatively inexpensive reagent compared to other catalysts. However, one limitation of [4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate is its limited stability in certain reaction conditions, which can limit its use in some organic reactions.
Future Directions
There are several future directions for research on [4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate. One potential area of research is the development of new synthetic routes for [4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate that can improve the yield and purity of the compound. Another area of research is the application of [4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate in new organic reactions and the optimization of its use as a catalyst. Finally, the potential biochemical and physiological effects of [4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate should be further studied to determine its safety and potential applications in the pharmaceutical industry.
Synthesis Methods
The synthesis of [4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate can be achieved through the reaction of 4-hydroxyacetophenone and isopropyl alcohol with sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is then purified through recrystallization. The yield of [4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate can be improved by optimizing the reaction conditions and using high-quality starting materials.
Scientific Research Applications
[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate has been used in various scientific studies due to its unique properties and potential applications. It has been used as a reagent in the synthesis of various organic compounds, including chiral ligands and heterocyclic compounds. [4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate has also been used as a catalyst in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction.
properties
IUPAC Name |
[4-hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5S/c1-7(2)10-5-9(17-18(14,15)16)6-11(8(3)4)12(10)13/h5-8,13H,1-4H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAQPQOYAJQIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301177908 | |
Record name | 1,4-Benzenediol, 2,6-bis(1-methylethyl)-, 4-(hydrogen sulfate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301177908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate | |
CAS RN |
114991-27-4 | |
Record name | 1,4-Benzenediol, 2,6-bis(1-methylethyl)-, 4-(hydrogen sulfate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114991-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediol, 2,6-bis(1-methylethyl)-, 4-(hydrogen sulfate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301177908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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